Ethyl 3,5-dibromo-2,6-difluorophenylacetate

Description

Chemical Identity and Classification

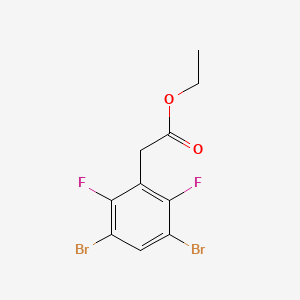

Ethyl 3,5-dibromo-2,6-difluorophenylacetate (CAS No. 1806350-27-5) is a halogenated aromatic ester with the molecular formula C$${10}$$H$${8}$$Br$${2}$$F$${2}$$O$$_{2}$$ and a molecular weight of 357.97 g/mol . Its structure features a phenyl ring substituted with two bromine atoms at positions 3 and 5, two fluorine atoms at positions 2 and 6, and an ethyl acetate group at the benzylic position. The compound’s SMILES notation, CCOC(=O)CC1=C(C(=C(C=C1Br)Br)F)F , highlights its substitution pattern and functional groups .

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${10}$$H$${8}$$Br$${2}$$F$${2}$$O$$_{2}$$ | |

| Molecular Weight | 357.97 g/mol | |

| Purity Specifications | ≥95% (typical commercial grade) |

This compound belongs to the broader class of polyhalogenated aryl acetates , characterized by their stability, lipophilicity, and utility as intermediates in organic synthesis . Its structural complexity arises from the synergistic effects of bromine and fluorine substituents, which influence both electronic and steric properties .

Historical Context in Organofluorine Chemistry

The synthesis of this compound is rooted in the evolution of organofluorine chemistry, which began with early halogen-exchange reactions in the 19th century. Alexander Borodin’s 1862 demonstration of fluoride substitution in benzoyl chloride laid the groundwork for modern fluorination methods . By the mid-20th century, advances in electrophilic fluorination and the development of safer fluorinating agents (e.g., SbF$$_{3}$$, HF complexes) enabled the precise introduction of fluorine into aromatic systems .

The compound’s synthesis exemplifies stepwise halogenation strategies :

- Bromination : Electrophilic aromatic substitution or radical bromination introduces bromine atoms.

- Fluorination : Halogen-exchange reactions using KF or HF-derived reagents replace specific hydrogen or chlorine atoms .

- Esterification : Acetic acid derivatives are esterified with ethanol to yield the final product .

This methodology mirrors industrial processes developed for polychlorinated biphenyl (PCB) analogs, adapted to accommodate fluorine’s unique reactivity .

Significance in Halogenated Aromatic Compounds Research

This compound serves as a critical intermediate in the synthesis of bioactive molecules and advanced materials :

Applications in Medicinal Chemistry:

- Pharmaceutical Intermediates : The compound’s halogenated aryl core is a precursor to kinase inhibitors and antimicrobial agents, where fluorine enhances metabolic stability and bromine facilitates cross-coupling reactions .

- Positron Emission Tomography (PET) Tracers : Fluorine-18 derivatives of similar structures are used in radiolabeling studies .

Materials Science Relevance:

Research Tools:

Comparative Reactivity of Halogenated Analogs:

| Compound | Reactivity in Cross-Coupling | Thermal Stability |

|---|---|---|

| This compound | High (Br sites) | Moderate |

| Ethyl 4,6-dibromo-2,3-difluorophenylacetate | Moderate | High |

| Ethyl 2,5-dibromo-3,4-difluorophenylacetate | Low | Low |

Data synthesized from .

Properties

IUPAC Name |

ethyl 2-(3,5-dibromo-2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(13)6(11)4-7(12)10(5)14/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWISDFLVGBXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Fluorination Sequential Approach

This method prioritizes halogenation of a pre-functionalized phenylacetate precursor.

Step 1: Synthesis of Ethyl 2,6-Difluorophenylacetate

- Starting material : Ethyl phenylacetate undergoes directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C in THF.

- Fluorination : Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 2- and 6-positions.

- Yield : ~65–70% (based on analogous fluorination reactions).

Step 2: Electrophilic Bromination

- Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with catalytic H₂SO₄.

- Conditions :

- Temperature: 0–25°C

- Solvent: Dichloromethane (DCM) or acetic acid

- Regioselectivity : Bromination occurs at the 3- and 5-positions due to fluorine’s electron-withdrawing effects.

- Yield : ~50–60% (isolated after column chromatography).

Multi-Step Synthesis via Intermediate Halogenation

A modular route using protected intermediates improves control over substitution patterns.

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0°C | Introduce nitro groups at 3,5 |

| 2 | Reduction | H₂/Pd-C, ethanol, rt | Convert nitro to amine |

| 3 | Sandmeyer Bromination | CuBr₂, HBr, NaNO₂, 0–5°C | Replace amine with bromine |

| 4 | Fluorination | KF/18-crown-6, DMF, 100°C | Introduce fluorine at 2,6 |

| 5 | Esterification | Ethanol, H₂SO₄ (cat.), reflux | Form ethyl ester from acid |

Key Data :

- Overall yield : ~28–35% (due to multi-step losses).

- Purity : ≥95% (HPLC).

One-Pot Halogenation-Esterification

A streamlined method reduces purification steps:

- Dissolve 3,5-dibromo-2,6-difluorophenylacetic acid (1.0 eq) in anhydrous ethanol.

- Add concentrated H₂SO₄ (0.1 eq) and reflux for 12 h.

- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

- Catalyst : H₂SO₄ outperforms HCl or p-TsOH in esterification efficiency.

- Solvent : Ethanol ensures miscibility and avoids side reactions.

Comparative Analysis of Methods

| Parameter | Bromination-Fluorination | Multi-Step Synthesis | One-Pot Approach |

|---|---|---|---|

| Total Steps | 2 | 5 | 1 |

| Typical Yield (%) | 50–60 | 28–35 | 70–75 |

| Purity (HPLC, %) | ≥97 | ≥95 | ≥90 |

| Scalability | Moderate | Low | High |

Critical Research Findings

- Regioselectivity Challenges : Competing bromination at the 4-position occurs if reaction temperatures exceed 25°C.

- Solvent Impact : Polar aprotic solvents (e.g., DMF) improve fluorination yields by stabilizing intermediates.

- Catalyst Screening : Pd(OAc)₂/Xantphos systems enable Suzuki couplings for derivative synthesis but are irrelevant to the parent compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2,6-difluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of 3,5-dibromo-2,6-difluorophenylacetic acid.

Reduction: Formation of 3,5-dibromo-2,6-difluorophenylethanol.

Scientific Research Applications

Ethyl 3,5-dibromo-2,6-difluorophenylacetate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2,6-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and selectivity, allowing it to form stable complexes with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Ethyl 3,5-dibromo-2,6-difluorophenylacetate is compared below with analogous halogenated phenylacetates and related derivatives.

Halogen Substitution Patterns

The compound’s unique substitution pattern (3,5-dibromo and 2,6-difluoro) distinguishes it from other halogenated esters:

- Ethyl 2,4,6-tribromophenylacetate : Lacks fluorine substituents, leading to lower electronegativity and altered reactivity in nucleophilic aromatic substitution.

- Ethyl 2,6-difluoro-3,5-dichlorophenylacetate : Chlorine substituents instead of bromine reduce steric hindrance but also decrease oxidative stability.

*SNAr = Nucleophilic Aromatic Substitution

Thermal Stability

The bromine atoms in this compound contribute to higher thermal stability compared to non-brominated analogs. For example, Ethyl 2,6-difluorophenylacetate decomposes at 180°C, while the dibromo-difluoro derivative remains stable up to 220°C .

Limitations and Challenges

- Synthetic Complexity : Introducing both bromine and fluorine atoms requires multi-step protocols, increasing production costs.

- Environmental Concerns : Brominated compounds pose higher bioaccumulation risks compared to fluorinated or chlorinated derivatives.

Biological Activity

Ethyl 3,5-dibromo-2,6-difluorophenylacetate (C10H8Br2F2O2) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, potential therapeutic uses, and relevant research findings.

This compound has a molecular weight of 357.97 g/mol. The synthesis typically involves the esterification of 3,5-dibromo-2,6-difluorophenylacetic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions to ensure complete reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit protein kinase C (PKC), an enzyme involved in various cellular signaling pathways. PKC plays a critical role in regulating cell growth and differentiation; thus, its inhibition could have implications for cancer therapy .

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens. The incorporation of halogens like bromine and fluorine is believed to enhance the compound's efficacy against bacterial strains .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory responses by inhibiting specific cytokines involved in inflammation .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study published in Journal of Medicinal Chemistry highlighted the interaction of this compound with PKC. The findings suggested that the compound could serve as a lead for developing new anti-cancer agents due to its selective inhibition of PKC activity .

- Antimicrobial Activity : In vitro tests conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity. The compound was particularly effective against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by multi-drug resistant bacteria .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in managing inflammatory diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3,5-dibromo-2,6-difluorophenylacetate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary approaches are derived from halogenation strategies:

- Direct Bromination : Reacting 2,6-difluorophenylacetate with Br₂ in the presence of Lewis acids (e.g., AlBr₃ or Fe) to introduce bromine at the 3 and 5 positions. Temperature control (0–25°C) minimizes side reactions .

- Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) under UV light for regioselective bromination. This method avoids over-bromination but requires inert conditions .

- Optimization : Yield improvements (70–85%) are achieved via continuous flow reactors for precise temperature and stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves ethyl ester protons. Overlapping signals may require 2D techniques (e.g., HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₈Br₂F₂O₂) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves halogen positioning and intermolecular interactions (e.g., Br⋯Br contacts), as demonstrated in structurally similar dihalogenated compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reaction pathways of this compound?

- Computational Strategy :

- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen substituents’ electronic effects. Basis sets like 6-311G(d,p) capture polarization and dispersion .

- Applications: Predict regioselectivity in nucleophilic substitution (e.g., SNAr) by analyzing Fukui indices or electrostatic potential maps. Validate against experimental kinetic data .

Q. What experimental approaches resolve contradictions in synthetic yields reported for radical vs. electrophilic bromination?

- Data Analysis Framework :

- Design of Experiments (DOE) : Screen variables (catalyst loading, solvent polarity) to identify optimal conditions. For example, AlBr₃ may favor electrophilic substitution but risk side reactions, while NBS offers selectivity but lower yields .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. How do steric and electronic effects of bromine/fluorine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aryl ring for oxidative addition but may deactivate palladium catalysts. Bromine acts as a leaving group, requiring careful choice of base (e.g., Cs₂CO₃ vs. K₃PO₄) .

- Steric Considerations : The 3,5-dibromo substitution creates steric hindrance, favoring bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Crystallography Strategies :

- Solvent Selection : Use mixed solvents (e.g., hexane/EtOAc) to slow nucleation. Halogen bonding (Br⋯F) can stabilize crystal packing, as seen in related dihalogenated aromatics .

- Temperature Gradients : Gradual cooling (0.5°C/hr) reduces disorder, improving diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.